molecular formula C13H13FN2O2S B3182187 Lox-IN-3 CAS No. 2409963-83-1

Lox-IN-3

Cat. No. B3182187
CAS RN: 2409963-83-1
M. Wt: 280.32 g/mol
InChI Key: DHXXLGDTPFPYRH-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lox-IN-3 is an orally active inhibitor of lysyl oxidase (LOX), which holds potential application in the fields of fibrosis, cancer, and angiogenesis research . It inhibits the bovine LOX and human LOXL2 activities with IC50 values of <10 μM and <1 μM, respectively .


Physical And Chemical Properties Analysis

Lox-IN-3 is a solid compound with a molecular weight of 280.32 and a chemical formula of C13H13FN2O2S . It is soluble in DMSO .

Scientific Research Applications

1. Gene Expression in Mouse Brain

The Cre/lox system, including Lox-IN-3, is extensively used for cell-type-specific gene expression in mice. A study by Madisen et al. (2009) developed Cre reporter mice with strong, ubiquitous expression of fluorescent proteins. This approach enables the visualization of neuronal structures and is instrumental in mapping neuronal circuitry and tracking cell populations in vivo (Madisen et al., 2009).

2. Plant Biotechnology

In plant biotechnology, the Cre-lox recombination system, including variants like Lox-IN-3, is crucial for targeted DNA insertion and deletion in transgenic plants. Gilbertson (2003) highlighted its applications, notably in excising selectable marker genes from plant genomes and inserting DNA into specific nuclear sites. This system continues to advance plant biotechnological applications (Gilbertson, 2003).

3. Lab-on-a-Chip Devices

Lox-IN-3 is relevant in 'lab-on-a-chip' (LOC) technology. Gac and Berg (2010) discuss LOC's use in cellular investigation, where the concept of 'lab-in-a-cell' employs a single cell as an experimental unit. This approach is pivotal in investigating signaling pathways, creating novel production units, and assisting in reproduction techniques (Gac & Berg, 2010).

4. Engineering Articular Cartilage

Lox-IN-3’s role in the formation of collagen crosslinks is significant in tissue engineering. Makris et al. (2013) found that hypoxia increases lysyl oxidase (LOX) expression in chondrocytes, essential for forming collagen crosslinks in engineered cartilage. This discovery holds promise for applying hypoxia at specific times to promote tensile integrity in tissue engineering (Makris, Hu, & Athanasiou, 2013).

Mechanism of Action

Lox-IN-3 acts as an inhibitor of lysyl oxidase (LOX), a key enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix . By inhibiting LOX, Lox-IN-3 can potentially disrupt the structural integrity of the extracellular matrix, which may have implications in various pathological conditions such as fibrosis and cancer .

Safety and Hazards

Lox-IN-3 is intended for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including flushing with water, removing contaminated clothing, and seeking medical attention .

properties

IUPAC Name

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXLGDTPFPYRH-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lox-IN-3

CAS RN

2409963-83-1
Record name PXS-5505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PXS-5505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lox-IN-3
Reactant of Route 2
Lox-IN-3
Reactant of Route 3
Lox-IN-3
Reactant of Route 4
Reactant of Route 4
Lox-IN-3
Reactant of Route 5
Lox-IN-3
Reactant of Route 6
Lox-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.